tert-butyl ((S)-1-oxo-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl)carbamate
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Overview
Description
tert-Butyl ((S)-1-oxo-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl)carbamate is a complex organic compound that features a tert-butyl group, a carbamate moiety, and a pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl ((S)-1-oxo-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl)carbamate typically involves the following steps:
Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a strong base.
Carbamate Formation: The final step involves the formation of the carbamate group, which can be done by reacting the intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((S)-1-oxo-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the carbamate moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrrolidinone ring.
Reduction: Reduced forms of the carbamate or pyrrolidinone moieties.
Substitution: Substituted carbamate derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl ((S)-1-oxo-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl)carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. Its ability to form stable carbamate bonds makes it useful in the design of enzyme inhibitors.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structural features allow for the modulation of biological activity, making it a candidate for the development of new therapeutics.
Industry
In the industrial sector, this compound can be used in the production of polymers and materials with specific properties. Its stability and reactivity make it suitable for various applications in materials science.
Mechanism of Action
The mechanism of action of tert-butyl ((S)-1-oxo-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The pyrrolidinone ring may also interact with hydrophobic pockets in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler compound with similar reactivity but lacking the pyrrolidinone ring.
tert-Butyl (3-aminopropyl)carbamate: Contains an additional amino group, making it more reactive in certain contexts.
tert-Butyl (3-hydroxypropyl)carbamate: Features a hydroxyl group, which can participate in hydrogen bonding and other interactions.
Uniqueness
tert-Butyl ((S)-1-oxo-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl)carbamate is unique due to the presence of both the carbamate and pyrrolidinone moieties. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C12H20N2O4 |
---|---|
Molecular Weight |
256.30 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]carbamate |
InChI |
InChI=1S/C12H20N2O4/c1-12(2,3)18-11(17)14-9(7-15)6-8-4-5-13-10(8)16/h7-9H,4-6H2,1-3H3,(H,13,16)(H,14,17)/t8-,9-/m0/s1 |
InChI Key |
DKOFIBMWVQNGKI-IUCAKERBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C[C@@H]1CCNC1=O)C=O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CCNC1=O)C=O |
Origin of Product |
United States |
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